molecular formula C6H4FN3O2S B2559987 Imidazo[1,2-b]pyridazine-3-sulfonyl fluoride CAS No. 2305486-56-8

Imidazo[1,2-b]pyridazine-3-sulfonyl fluoride

Cat. No.: B2559987
CAS No.: 2305486-56-8
M. Wt: 201.18
InChI Key: YDYPBHQWDRWLDG-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine-3-sulfonyl fluoride is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridazine ring, with a sulfonyl fluoride group attached at the 3-position. The imidazo[1,2-b]pyridazine scaffold is known for its versatility and has been widely studied for its potential pharmacological applications, particularly in the development of kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-b]pyridazine-3-sulfonyl fluoride typically involves the construction of the imidazo[1,2-b]pyridazine core followed by the introduction of the sulfonyl fluoride group. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine core. Subsequent functionalization at the 3-position can be achieved through sulfonylation reactions using reagents such as sulfonyl chlorides or sulfonyl fluorides .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing by-products. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-b]pyridazine-3-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Sulfonyl Chlorides: For sulfonylation reactions.

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and various substituted imidazo[1,2-b]pyridazine derivatives .

Mechanism of Action

The mechanism of action of imidazo[1,2-b]pyridazine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its enzymatic activity. This inhibition can disrupt signaling pathways involved in cell growth, differentiation, and apoptosis, making it a potential therapeutic agent for diseases characterized by dysregulated kinase activity .

Comparison with Similar Compounds

Imidazo[1,2-b]pyridazine-3-sulfonyl fluoride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

imidazo[1,2-b]pyridazine-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3O2S/c7-13(11,12)6-4-8-5-2-1-3-9-10(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYPBHQWDRWLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2N=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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